molecular formula C8H12FNS B11741988 [(5-Fluorothiophen-2-yl)methyl](propan-2-yl)amine

[(5-Fluorothiophen-2-yl)methyl](propan-2-yl)amine

Katalognummer: B11741988
Molekulargewicht: 173.25 g/mol
InChI-Schlüssel: PHUXGPCVFPWUPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(5-Fluorothiophen-2-yl)methylamine is a chemical compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of a fluorine atom and an amine group in this compound makes it particularly interesting for various chemical and biological applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale chemical reactions under controlled conditions. The use of catalysts and specific reaction conditions, such as temperature and pressure, is crucial to ensure high yield and purity of the final product. The exact industrial methods for (5-Fluorothiophen-2-yl)methylamine may vary depending on the desired application and scale of production.

Analyse Chemischer Reaktionen

Types of Reactions

(5-Fluorothiophen-2-yl)methylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The fluorine atom or the amine group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Wissenschaftliche Forschungsanwendungen

(5-Fluorothiophen-2-yl)methylamine has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (5-Fluorothiophen-2-yl)methylamine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom and the amine group allows the compound to interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways involved are still under investigation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Thiophene: A basic heterocyclic compound with a sulfur atom in a five-membered ring.

    Fluorothiophene: Thiophene with a fluorine atom attached.

    Aminothiophene: Thiophene with an amine group attached.

Uniqueness

(5-Fluorothiophen-2-yl)methylamine is unique due to the combination of a fluorine atom and an amine group in the same molecule. This combination imparts specific chemical and biological properties that are not present in other similar compounds. For example, the presence of the fluorine atom can enhance the compound’s stability and reactivity, while the amine group can facilitate interactions with biological targets.

Eigenschaften

Molekularformel

C8H12FNS

Molekulargewicht

173.25 g/mol

IUPAC-Name

N-[(5-fluorothiophen-2-yl)methyl]propan-2-amine

InChI

InChI=1S/C8H12FNS/c1-6(2)10-5-7-3-4-8(9)11-7/h3-4,6,10H,5H2,1-2H3

InChI-Schlüssel

PHUXGPCVFPWUPH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)NCC1=CC=C(S1)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.